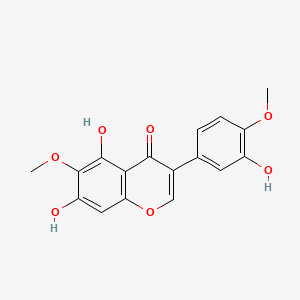

7-Methoxy-8-hydroxy-4-phenylcouMarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

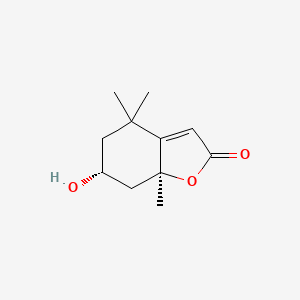

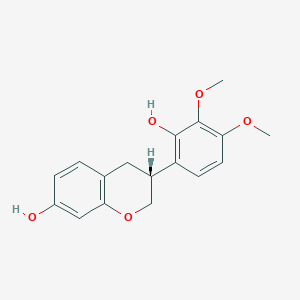

7-Methoxy-8-hydroxy-4-phenylcoumarin is a coumarin derivative that has been shown to be an anti-inflammatory agent . It is also known as 6-Hydroxy-7-methoxy-4-phenylcoumarin . The molecular formula of this compound is C16H12O4 .

Synthesis Analysis

The synthesis of 7-Methoxy-8-hydroxy-4-phenylcoumarin and similar compounds has been a subject of research. One study discusses the synthesis of 7-hydroxy-4-substituted coumarins via the Pechmann condensation . This method involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid .Molecular Structure Analysis

The molecular structure of 7-Methoxy-8-hydroxy-4-phenylcoumarin is a topic of ongoing research. A study on 4-Hydroxy-7-methyl-3-phenylcoumarin might provide some insights into the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving 7-Methoxy-8-hydroxy-4-phenylcoumarin are also a subject of research. One study discusses the synthesis of 7-hydroxy-4-Methyl Coumarin via the Pechmann condensation . This reaction involves the condensation of resorcinol with Ethyl acetoacetate (EAA) under various reaction conditions .Applications De Recherche Scientifique

4-Phenylcoumarins, including derivatives of 7-methoxy-4-phenylcoumarin, have been shown to act as uncouplers in spinach chloroplasts. They inhibit ATP synthesis and proton uptake while enhancing basal and phosphorylating electron transport (Calera et al., 1996).

Some 6-methyl-3-phenylcoumarins, closely related to 7-methoxy-4-phenylcoumarin, have been synthesized and evaluated as selective monoamine oxidase B (MAO-B) inhibitors, showing significant potency (Matos et al., 2009).

Indicanine A, a new 3-phenylcoumarin isolated from Erythrina indica, was found to be devoid of in vitro antibacterial activity (Nkengfack et al., 2000).

Methoxsalen, a compound related to 7-methoxy-4-phenylcoumarin, has been studied for its effects on human cytochrome P-450 2A6 activity (Kharasch et al., 2000).

4-Arylcoumarins produced by Streptomyces aureofaciens have demonstrated anti-inflammatory effects in LPS-induced murine macrophage RAW 264.7 cells (Taechowisan et al., 2006).

Hydroxylated 3-phenylcoumarins have been synthesized and evaluated as antioxidants and antiproliferative agents, with some showing potent activities (Yang et al., 2011).

7-Hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-chroman-4-one from Swietenia Macrophylla King seed has shown potential in reducing blood glucose levels and influencing gene expression related to diabetes in rats (Prasetyastuti et al., 2016).

Orientations Futures

The future directions for research on 7-Methoxy-8-hydroxy-4-phenylcoumarin and similar compounds are promising. Many coumarin derivatives have good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups . Future research may focus on exploring the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins and their potential applications .

Propriétés

IUPAC Name |

8-hydroxy-7-methoxy-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-8-7-11-12(10-5-3-2-4-6-10)9-14(17)20-16(11)15(13)18/h2-9,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDFIARNUQLEPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-8-hydroxy-4-phenylcouMarin | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)